molecular formula C25H25N3O2 B252809 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide

Cat. No. B252809
M. Wt: 399.5 g/mol
InChI Key: ANNZQYVPOWNRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide, also known as BRL-15572, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by researchers at the GlaxoSmithKline pharmaceutical company.

Mechanism of Action

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide acts by binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in the release of dopamine in certain areas of the brain, which is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing exploratory behavior, and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide is its selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, its use in lab experiments is limited by its poor solubility in water, which can make it difficult to administer.

Future Directions

Future research on N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide could focus on developing more effective methods for administering the compound, such as the use of prodrugs or nanocarriers. Additionally, further studies could investigate the potential therapeutic applications of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide in other diseases, such as addiction and schizophrenia.

Synthesis Methods

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-benzoylpiperazine to form the intermediate product, which is subsequently reacted with 2-(4-aminophenyl)ethanol to form the final product.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including anxiety, depression, and pain. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood and behavior.

properties

Product Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C25H25N3O2/c1-19-11-13-20(14-12-19)24(29)26-22-9-5-6-10-23(22)27-15-17-28(18-16-27)25(30)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,29)

InChI Key

ANNZQYVPOWNRHQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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